1,3,4,5,6-Pentachlorocyclohexene

Description

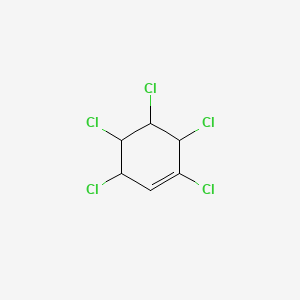

Structure

2D Structure

Properties

CAS No. |

1890-40-0 |

|---|---|

Molecular Formula |

C6H5Cl5 |

Molecular Weight |

254.4 g/mol |

IUPAC Name |

1,3,4,5,6-pentachlorocyclohexene |

InChI |

InChI=1S/C6H5Cl5/c7-2-1-3(8)5(10)6(11)4(2)9/h1-2,4-6H |

InChI Key |

MQYAVRUCONBHOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(C(C(C1Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Synthesis and Formation Mechanisms of 1,3,4,5,6 Pentachlorocyclohexene

Dehydrochlorination Pathways from Hexachlorocyclohexane (B11772) Isomers

The elimination of a molecule of hydrogen chloride (HCl) from HCH isomers is a key step in their degradation, leading to the formation of PCCH.

The dehydrochlorination of α-HCH yields two main products: the (3,6/4,5)- and (3,5/4,6)-isomers of 1,3,4,5,6-pentachlorocyclohexene. This reaction can proceed via different stereoselective elimination mechanisms. The enzymatic degradation of α-HCH by dehydrochlorinase enzymes, such as LinA, has been shown to proceed through a 1,2-anti-elimination of HCl. This enzymatic action results in the stereoselective formation of specific PCCH isomers. The initial dehydrochlorination of α-HCH is considered the first step in its aerobic degradation pathway by certain bacteria.

Gamma-hexachlorocyclohexane (γ-HCH), commonly known as lindane, undergoes dehydrochlorination to form γ-pentachlorocyclohexene (γ-PCCH). This conversion is a crucial step in the microbial degradation of lindane. The enzyme LinA catalyzes the dehydrochlorination of γ-HCH, and this reaction is the initial and rate-limiting step in the degradation pathway. The process involves two sequential dehydrochlorination reactions, first converting γ-HCH to γ-PCCH and then to 1,3,4,6-tetrachloro-1,4-cyclohexadiene (B1210607) (1,4-TCDN). Studies have shown that different variants of the LinA enzyme, such as LinA1 and LinA2, exhibit stereoselectivity in the dehydrochlorination of γ-HCH. This enzymatic conversion is a significant detoxification pathway for lindane in various microbial species.

The dehydrochlorination of delta-hexachlorocyclohexane (δ-HCH) is also a key transformation process. The enzyme LinA catalyzes the conversion of δ-HCH to δ-pentachlorocyclohexene (δ-PCCH). This enzymatic reaction is part of the metabolic pathway for HCH isomers in bacteria like Sphingobium sp. The dehydrochlorinase LinA acts on both γ-HCH and δ-HCH, indicating its broad substrate specificity. The formation of δ-PCCH from δ-HCH is a result of an E2 elimination reaction.

Enzymatic Synthesis Mechanisms

The enzymatic synthesis of PCCH is primarily carried out by dehydrochlorinase enzymes, which play a critical role in the stereoselective formation of different PCCH isomers.

Dehydrochlorinase enzymes, particularly LinA and its variants LinA1 and LinA2, are instrumental in the stereoselective dehydrochlorination of HCH isomers. These enzymes, found in bacteria such as Sphingobium japonicum UT26, catalyze the initial steps in the degradation of HCHs. LinA exhibits different stereoselectivities towards various HCH isomers. For instance, it catalyzes a 1,2-anti-elimination of HCl from α-HCH. The enzymes LinA1 and LinA2, while sharing a high degree of sequence identity, show distinct stereoselectivity in their reactions with HCH isomers. This stereoselectivity is crucial in determining the specific PCCH isomers that are formed. For example, the dehydrochlorination of γ-HCH by LinA primarily yields γ-PCCH.

The mechanisms of enzyme-catalyzed dehydrochlorination have been investigated to understand the stereochemical outcomes of the reactions. The dehydrochlorination of HCH isomers by LinA generally proceeds through an E2 elimination mechanism. For α-HCH, the reaction is a 1,2-anti-elimination. In the case of γ-HCH and δ-HCH, the enzymatic dehydrochlorination also follows an anti-elimination pathway. The stereochemistry of the substrate and the active site geometry of the enzyme dictate the specific type of elimination, whether it is 1,2-anti, 1,4-anti, syn-1,2, or syn-1,4. These mechanistic studies, often employing techniques like X-ray crystallography and site-directed mutagenesis, have provided insights into the catalytic mechanism of LinA and the basis for its stereoselectivity.

| Precursor Compound | Enzyme | Product Compound |

| Alpha-Hexachlorocyclohexane (α-HCH) | LinA | (3,6/4,5)-1,3,4,5,6-Pentachlorocyclohexene |

| Alpha-Hexachlorocyclohexane (α-HCH) | LinA | (3,5/4,6)-1,3,4,5,6-Pentachlorocyclohexene |

| Gamma-Hexachlorocyclohexane (γ-HCH) | LinA, LinA1, LinA2 | Gamma-Pentachlorocyclohexene (γ-PCCH) |

| Delta-Hexachlorocyclohexane (δ-HCH) | LinA | Delta-Pentachlorocyclohexene (δ-PCCH) |

| Gamma-Pentachlorocyclohexene (γ-PCCH) | LinA | 1,3,4,6-Tetrachloro-1,4-cyclohexadiene (1,4-TCDN) |

Abiotic Formation Mechanisms

The abiotic formation of this compound primarily occurs through the degradation of hexachlorocyclohexane (HCH) isomers present in the environment. These processes are influenced by environmental conditions such as pH.

Alkaline Dehydrochlorination Processes

Alkaline conditions facilitate the dehydrochlorination of HCH isomers, leading to the formation of various pentachlorocyclohexene (PCCH) isomers. This process is highly dependent on the stereochemistry of the starting HCH isomer.

The base-catalyzed dehydrochlorination of α-HCH and γ-HCH has been shown to produce PCCH isomers as intermediates. nih.gov For instance, treatment of α-hexachlorocyclohexane with an alkaline buffer at pH 8 results in the formation of β-pentachlorocyclohexene, albeit in a low yield of 4%. nih.gov The reaction is a second-order process. nih.gov In contrast, the β-HCH isomer is highly resistant to alkaline dehydrochlorination because all of its chlorine atoms are in equatorial positions, making the required anti-periplanar arrangement for E2 elimination unfavorable. nih.govnih.gov

The kinetics of the base-catalyzed dehydrochlorination of α-HCH and γ-HCH show a strong dependence on pH and temperature. nih.gov The pseudo-first-order rate constants for the initial dehydrochlorination step are relatively low at a pH below 7.0 but increase by approximately an order of magnitude for each unit increase in pH from 7.01 to 12.02. nih.gov The NMR spectra of PCCH produced from γ-HCH through either enzymatic or alkaline dehydrochlorination have been found to be identical. nih.govrhea-db.orgresearchgate.net

Table 1: Kinetic Data for the First Step of Base-Catalyzed Dehydrochlorination of HCH Isomers

| HCH Isomer | Second-Order Rate Constant (k_b) (M⁻¹ d⁻¹) | Activation Energy (E_a) at pH 9.26 (kJ mol⁻¹) | Primary PCCH Product |

|---|---|---|---|

| α-HCH | 3.57 ± 0.03 | 60.4 ± 7.8 | β-PCCH |

| γ-HCH | 3.19 ± 0.19 | 67.7 ± 8.7 | γ-PCCH |

Data sourced from a study on the kinetics of base-catalyzed dehydrochlorination of hexachlorocyclohexanes. nih.gov

Hydrolytic Formation as an Intermediate

Hydrolysis is a significant abiotic degradation pathway for HCH isomers, often proceeding through the formation of pentachlorocyclohexene as an intermediate. researchgate.net This hydrolytic dehalogenation is a key step in the environmental fate of HCH. In some cases, the initial dehydrochlorination to PCCH is followed by hydroxylation. For example, the haloalkane dehalogenase LinB can hydroxylate β-PCCH and γ-PCCH to form tetrachloro-2-cyclohexene-1-ols and trichloro-2-cyclohexene-1,4-diols. acs.org

The dehydrochlorinase enzyme LinA is responsible for the conversion of δ-HCH to δ-pentachlorocyclohexene (δ-PCCH). acs.org Subsequently, LinB can transform δ-PCCH into hydroxylated products. acs.org In homogeneous systems, a dehydrohalogenation pathway from γ-HCH to pentachlorocyclohexene has been proposed as the initial step in the hydrolysis reaction. acs.org While direct hydrolysis to PCCH can occur, it is often the first step in a series of transformations. For instance, in aerobic microbial degradation, the initial reaction is the dehydrochlorination of HCH to form pentachlorocyclohexene. nih.govnih.gov

Synthetic Routes for Research Applications

For detailed mechanistic and toxicological studies, specific isomers and diastereomers of this compound are required. These are typically prepared through controlled laboratory syntheses.

Controlled Reduction Methods for Derivative Synthesis (e.g., Lithium Aluminum Hydride Reduction to Tetrachlorocyclohexenes)

A key method for synthesizing derivatives of PCCH for further study is the controlled reduction using agents like lithium aluminum hydride (LiAlH₄). This method allows for the preparation of various isomers of 1,3,4,5-tetrachlorocyclohexene (TeCCHE) from different PCCH isomers. tandfonline.comresearchgate.netoup.com The stereochemistry of the resulting tetrachlorocyclohexene is dependent on the configuration of the starting pentachlorocyclohexene isomer. tandfonline.com

The reduction of PCCHE isomers with LiAlH₄, often in the presence of lithium hydride (LiH), provides a reliable route to specific TeCCHE isomers. tandfonline.com This synthetic control is crucial for obtaining specific compounds needed for physicochemical and structure-activity relationship studies. tandfonline.com

Table 2: Synthesis of Tetrachlorocyclohexene (TeCCHE) Isomers from the Reduction of Pentachlorocyclohexene (PCCHE) Isomers with LiAlH₄

| Starting PCCHE Isomer Configuration | Resulting TeCCHE Isomer Configuration |

|---|---|

| (36/45) (I) | (34/5) (V) |

| (34/56) (II) | (3/45) (VI) |

| (346/5) (III) | (3/45) (VI) |

| (35/46) (IV) | (35/4) (VII) |

Data adapted from research on the synthesis and structure of tetrachlorocyclohexene isomers. tandfonline.com

Preparation of Specific Isomers and Diastereomers for Mechanistic Studies

The synthesis of specific PCCH isomers is essential for investigating their role as intermediates in metabolic pathways and for understanding reaction mechanisms. For example, β-pentachloro-1-cyclohexene has been synthesized to test its role as an intermediate in the biodegradation of α-hexachlorocyclohexane. nih.gov One method for synthesizing a mixture of PCCH isomers is the partial additive chlorination of chlorobenzene (B131634), which has been shown to produce at least five different isomers. nih.gov

Furthermore, the isomerization of PCCH isomers themselves has been studied to understand their stability and reactivity. Heating PCCH isomers in dimethyl sulfoxide (B87167) can lead to the exchange of the allylic chlorine and isomerization. tandfonline.com Through such studies, new isomers with configurations like (34/56), (346/5), and (356/4) have been isolated and characterized for the first time. tandfonline.com

A simple method for the synthesis of β-pentachlorocyclohexene involves the dehydrochlorination of α-hexachlorocyclohexane in a pyridine/xylene medium at temperatures of 90°C or less. nih.gov At higher temperatures (120-140°C), isomerization to the γ-isomer and other isomers occurs. nih.gov These synthetic strategies provide the specific molecules needed to probe the complex chemical and biological transformations of these chlorinated compounds.

Degradation and Environmental Transformation of 1,3,4,5,6 Pentachlorocyclohexene

Aerobic Biodegradation Pathways

Under aerobic conditions, the biodegradation of 1,3,4,5,6-pentachlorocyclohexene is primarily initiated by oxidative enzymes. This pathway involves a series of hydroxylation and dehalogenation steps, ultimately leading to the formation of chlorinated benzene (B151609) compounds.

Enzymatic Hydroxylation and Further Transformation by Haloalkane Dehalogenase (LinB)

A key enzyme in the aerobic degradation of PCCH is the haloalkane dehalogenase LinB, originally identified in Sphingobium indicum B90A. acs.orgacs.orghep-bejune.ch This enzyme catalyzes the hydroxylation of various pentachlorocyclohexene isomers. acs.orgresearchgate.net The LinB enzyme is responsible for the transformation of PCCH by substituting chlorine atoms with hydroxyl groups. acs.orgacs.org This enzymatic action is a crucial first step in the breakdown of the cyclic structure, making the molecule more susceptible to further degradation. acs.org Studies have shown that LinB can act on different isomers of PCCH, initiating their conversion into more polar metabolites. acs.org

Formation of Tetrachlorocyclohexenols and Trichlorocyclohexenediols as Metabolites

The enzymatic hydroxylation of this compound by LinB results in the formation of several hydroxylated intermediates. acs.org Specifically, metabolites such as tetrachloro-2-cyclohexen-1-ol and trichloro-2-cyclohexene-1,4-diol have been identified. acs.org For instance, the incubation of δ-pentachlorocyclohexene with Sphingobium indicum B90A, which expresses LinB, leads to the formation of a tetrachloro-2-cyclohexen-1-ol (D3) and subsequently a trichloro-2-cyclohexene-1,4-diol (D4). acs.org These conversions represent a stepwise detoxification process, where the introduction of hydroxyl groups increases the water solubility of the compounds, facilitating further microbial attack.

| Precursor Compound | Key Enzyme | Resulting Metabolites |

| δ-Pentachlorocyclohexene | LinB | Tetrachloro-2-cyclohexen-1-ol, Trichloro-2-cyclohexene-1,4-diol |

Subsequent Degradation to Dichlorobenzenes and Trichlorobenzenes (e.g., 1,2,3-TCB, 1,2,4-TCB)

Following the initial hydroxylation steps, the degradation pathway continues towards the formation of stable aromatic compounds. The intermediate metabolites are further transformed into various isomers of dichlorobenzene (DCB) and trichlorobenzene (TCB). researchgate.netbohrium.comconicet.gov.arnih.gov Research has identified specific trichlorobenzene isomers, such as 1,2,3-TCB and 1,2,4-TCB, as downstream products. researchgate.net For example, the metabolism of β-PCCH enantiomers by Sphingobium indicum B90A has been shown to produce 1,2,4-TCB. nih.gov This aromatization process represents a significant transformation of the original alicyclic structure of pentachlorocyclohexene.

Anaerobic Biodegradation Pathways

In the absence of oxygen, this compound undergoes reductive degradation processes. These anoxic pathways are characterized by the removal of chlorine atoms, leading to the formation of less chlorinated benzenes.

Dichloroelimination and Dehydrochlorination Processes under Anoxic Conditions

Under anaerobic conditions, the primary degradation mechanisms for chlorinated cyclic compounds like pentachlorocyclohexene are dichloroelimination and dehydrochlorination. frontiersin.orgnih.govfrontiersin.org These reductive processes involve the removal of chlorine atoms from the molecule. frontiersin.orgnih.gov Dichloroelimination refers to the removal of two chlorine atoms from adjacent carbons, often resulting in the formation of a double bond. Dehydrochlorination involves the removal of a hydrogen atom and a chlorine atom from adjacent carbons, also leading to a double bond. These reactions are central to the transformation of PCCH in anoxic environments such as contaminated sediments and groundwater. frontiersin.org

Formation of Chlorobenzene (B131634) and Dichlorobenzene Derivatives (e.g., 1,2-DCB, 1,3-DCB)

The anaerobic degradation of pentachlorocyclohexene ultimately leads to the formation of chlorobenzene and various dichlorobenzene isomers. conicet.gov.arnih.govfrontiersin.orgnih.gov Studies of anaerobic microbial consortia have identified 1,2-dichlorobenzene (B45396) (1,2-DCB) and 1,3-dichlorobenzene (B1664543) (1,3-DCB) as significant metabolites. frontiersin.orgnih.gov In some degradation pathways, these dichlorobenzenes can be further dechlorinated to monochlorobenzene. nih.gov The specific isomers formed can depend on the microbial populations present and the specific isomer of PCCH being degraded.

| Degradation Condition | Key Processes | Major End Products |

| Anaerobic | Dichloroelimination, Dehydrochlorination | Chlorobenzene, 1,2-Dichlorobenzene, 1,3-Dichlorobenzene |

Plant-Mediated Transformation (Phytoremediation Context)

Phytoremediation has emerged as a promising technology for cleaning up sites contaminated with persistent organic pollutants like hexachlorocyclohexane (B11772) (HCH). Plants, particularly certain terrestrial species, can take up and transform these contaminants.

Research has demonstrated that wheat (Triticum) can play a role in the transformation of HCH isomers. In hydroponic experiments, this compound (PCCH) has been identified as the primary metabolite of α-HCH transformation within wheat plants. researchgate.netnih.govufz.deufz.de This biotransformation is significant as it indicates that the plant is not merely accumulating the parent compound but is actively metabolizing it.

The transformation of α-HCH to PCCH occurs in various parts of the wheat plant, including the roots, stems, and leaves. researchgate.netnih.govufz.de This suggests the presence of enzymes within the plant tissues capable of dehydrochlorination. ufz.de Further degradation of PCCH to trichlorobenzene (TCB) has also been observed in plant tissues, indicating a multi-step metabolic pathway. ufz.de In contrast, the more stable β-HCH isomer shows no evidence of transformation under similar experimental conditions. researchgate.netnih.govufz.de

Table 2: Biotransformation of α-HCH in Wheat

| Plant Species | Parent Compound | Major Metabolite | Plant Compartments | Reference |

|---|---|---|---|---|

| Wheat (Triticum) | α-Hexachlorocyclohexane (α-HCH) | This compound (PCCH) | Roots, Stems, Leaves | researchgate.netnih.govufz.deufz.de |

To better understand the transformation processes of HCH isomers in plants, advanced analytical techniques such as Compound-Specific Isotope Analysis (CSIA) and Enantiomer Fraction (EF) analysis are employed. These methods provide detailed insights into the degradation pathways and mechanisms.

CSIA studies on wheat have shown an increase in the stable isotope ratios of carbon (δ¹³C) and chlorine (δ³⁷Cl) in the residual α-HCH found in leaves, stems, and roots. researchgate.netnih.govufz.de This isotopic enrichment is a strong indicator that a transformation process involving the cleavage of a C-Cl bond is occurring within the plant. nih.govufz.de The formation of PCCH as the major metabolite corroborates these findings. researchgate.netnih.govufz.de

Enantiomer fraction analysis provides further evidence of biological activity. While the enantiomeric fraction of α-HCH in the nutrient solution remains unchanged, it decreases within the wheat tissues. researchgate.netnih.govufz.de This demonstrates a preferential biological transformation of the (-)-α-HCH enantiomer inside the plant. researchgate.netnih.govufz.de These studies collectively provide the first experimental proof of α-HCH biotransformation in wheat and offer a valuable framework for evaluating phytoremediation processes. researchgate.netnih.gov

Table 3: Isotope and Enantiomer Analysis of α-HCH Transformation in Wheat

| Analytical Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| Compound-Specific Isotope Analysis (CSIA) | Increase in δ¹³C and δ³⁷Cl values of α-HCH in plant tissues. | Indicates C-Cl bond cleavage and transformation of α-HCH. | researchgate.netnih.govufz.de |

| Enantiomer Fraction (EF) Analysis | Decrease in the enantiomer fraction of (-)-α-HCH in plant compartments. | Evidence for preferential biological transformation of one enantiomer. | researchgate.netnih.govufz.de |

Stereochemical Investigations of 1,3,4,5,6 Pentachlorocyclohexene

Isomerism and Stereoisomeric Forms (Racemates, Enantiomers, Diastereomers)

1,3,4,5,6-Pentachlorocyclohexene (PCCH) is a chiral molecule that exists as multiple stereoisomers due to the presence of several stereocenters. The specific spatial arrangement of the five chlorine atoms and the double bond within the cyclohexene (B86901) ring gives rise to various isomeric forms, including enantiomers and diastereomers.

PCCH isomers are significant as they are primary metabolites in the degradation of hexachlorocyclohexane (B11772) (HCH) isomers, a group of persistent organic pollutants. nih.govresearchgate.net The most studied PCCH isomers are designated using Greek letters (e.g., β-PCCH, γ-PCCH, δ-PCCH) which correspond to the HCH isomer from which they are derived. chemspider.com

Enantiomers and Racemates: Due to its chirality, PCCH can exist as pairs of enantiomers, which are non-superimposable mirror images of each other. For instance, the dehydrochlorination of the two enantiomers of α-HCH leads to the formation of two distinct enantiomers of β-pentachlorocyclohexene. nih.govnih.gov These are specifically identified as (3S,4S,5R,6R)-1,3,4,5,6-pentachlorocyclohexene and its enantiomer, (3R,4R,5S,6S)-1,3,4,5,6-pentachlorocyclohexene. nih.gov A mixture containing equal amounts of two enantiomers is known as a racemate or a racemic mixture.

Diastereomers: Stereoisomers of PCCH that are not mirror images of each other are known as diastereomers. These arise from differences in the configuration at one or more, but not all, of the stereocenters. For example, γ-PCCH and δ-PCCH are diastereomers of β-PCCH. These different diastereomers exhibit distinct physical properties and can follow different degradation pathways.

The table below summarizes some of the identified stereoisomeric forms of this compound.

| Isomer Name | Stereochemical Configuration | Precursor |

| β-Pentachlorocyclohexene | (3S,4S,5R,6R) | (+)-α-Hexachlorocyclohexane |

| β-Pentachlorocyclohexene | (3R,4R,5S,6S) | (-)-α-Hexachlorocyclohexane |

| γ-Pentachlorocyclohexene | (3S,4R,5R,6S) | γ-Hexachlorocyclohexane (Lindane) |

| δ-Pentachlorocyclohexene | Not fully specified in sources | δ-Hexachlorocyclohexane |

This table is based on data from cited research articles. nih.govchemicalbook.com

Enantioselective Formation and Transformation in Biological Systems

The formation and subsequent transformation of this compound in biological systems, particularly through microbial action, are often highly enantioselective processes. This selectivity is driven by the specific three-dimensional structure of enzyme active sites.

The soil bacterium Sphingomonas paucimobilis (now reclassified as Sphingobium indicum) provides a well-documented example of this phenomenon. nih.gov This bacterium possesses dehydrochlorinase enzymes, designated LinA1 and LinA2, which catalyze the initial steps in HCH degradation. These enzymes exhibit remarkable, yet opposite, enantioselectivity in the conversion of α-HCH to β-PCCH. nih.gov

LinA1 preferentially converts the (+)-enantiomer of α-HCH into (3S,4S,5R,6R)-1,3,4,5,6-pentachlorocyclohexene. nih.gov

LinA2 preferentially acts on the (-)-enantiomer of α-HCH to produce (3R,4R,5S,6S)-1,3,4,5,6-pentachlorocyclohexene. nih.gov

This enzymatic selectivity is the molecular basis for the observed changes in the enantiomeric composition of α-HCH in contaminated environments. nih.gov

Furthermore, the transformation of PCCH isomers is also enantioselective. The same LinA enzymes can dehydrochlorinate δ-PCCH, but they show opposite enantioselectivities when transforming a racemic mixture of this compound. asm.org This indicates that not only the formation but also the degradation of PCCH enantiomers is a stereochemically controlled process in microorganisms. The ability of enzymes to distinguish between enantiomers is a critical factor in the bioremediation of HCH-contaminated sites. frontiersin.org

The table below details the enantioselective action of LinA enzymes.

| Enzyme | Substrate | Product Enantiomer of 1,3,4,5,6-PCCH | Organism |

| LinA1 | (+)-α-Hexachlorocyclohexane | (3S,4S,5R,6R) | Sphingobium indicum B90A |

| LinA2 | (-)-α-Hexachlorocyclohexane | (3R,4R,5S,6S) | Sphingobium indicum B90A |

This table summarizes findings on the enantioselective transformation of HCH by dehydrochlorinases. nih.gov

Conformational Analysis and its Influence on Reactivity and Degradation Pathways

The reactivity and degradation pathways of this compound are profoundly influenced by its conformational stereochemistry. The cyclohexene ring is not planar and adopts a half-chair conformation. The substituents (chlorine atoms and hydrogens) can occupy either pseudo-axial or pseudo-equatorial positions, and the relative stability of different conformers and the spatial orientation of these substituents dictate the molecule's chemical behavior.

The primary degradation reaction for PCCH is dehydrochlorination, which is an elimination reaction. The efficiency of this reaction is highly dependent on the stereochemical arrangement of the departing hydrogen and chlorine atoms.

Anti-Elimination: The most favorable pathway for dehydrochlorination is an anti-periplanar elimination (E2 reaction), where the hydrogen and the chlorine atom on adjacent carbons are in a trans-diaxial orientation. asm.orgstudy.com This alignment allows for an optimal orbital overlap in the transition state, leading to a lower activation energy and a faster reaction rate. The ability of a specific PCCH isomer to adopt a conformation with a trans-diaxial HCl pair is a critical factor determining its susceptibility to degradation by LinA-type enzymes. asm.org

Syn-Elimination: In cases where a trans-diaxial arrangement is not possible due to the molecule's fixed stereochemistry, alternative, less favorable pathways may occur. For instance, the degradation of δ-PCCH, which lacks a trans-diaxial HCl pair, is proposed to proceed through a syn-1,4-elimination reaction. asm.org This pathway has a higher activation energy and proceeds more slowly.

Therefore, the specific stereoisomer of PCCH determines which conformations are accessible. This, in turn, dictates the feasibility of different elimination pathways, directly influencing the rate and products of its degradation. The recalcitrance of certain HCH and PCCH isomers can be attributed to their conformational rigidity and the lack of suitably oriented atoms for efficient elimination reactions.

Advanced Spectroscopic and Analytical Methodologies in 1,3,4,5,6 Pentachlorocyclohexene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Analysis.ebi.ac.ukresearchgate.netmuni.cznih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the structural analysis of 1,3,4,5,6-pentachlorocyclohexene isomers. ebi.ac.ukresearchgate.netmuni.cznih.govresearchgate.net It provides detailed information about the chemical environment and connectivity of atoms within the molecule, which is indispensable for differentiating between various stereoisomers. researchgate.net

Proton Magnetic Resonance (PMR) Applications.tandfonline.comtandfonline.com

Proton Magnetic Resonance (PMR), or ¹H NMR, has been instrumental in the study of PCCH isomers. For instance, PMR studies were performed on newly isolated isomers of this compound-1, including those with (34/56), (346/5), and (356/4) configurations. tandfonline.comtandfonline.com The configuration of the (34/56) isomer was confirmed using a 220 MHz PMR spectrometer. tandfonline.com Similarly, the configurations and conformations of the (356/4) and (346/5) isomers were established through 90 MHz PMR studies. tandfonline.com The position of chlorine substituents in the β-pentachlorocyclohexene molecule, determined to be e-aeee by NMR studies, confirmed it as the monodehydrochlorination product of α-hexachlorocyclohexane. nih.gov For comparison, the configurations of γ- and δ-pentachlorocyclohexene were determined to be e-eeaa and e-eeee, respectively. nih.gov

Two-Dimensional NMR Techniques.muni.czwikipedia.orglibretexts.orgucl.ac.ukdokumen.pub

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques offer enhanced resolution and are pivotal for unambiguously assigning complex structures. wikipedia.orglibretexts.orgucl.ac.ukdokumen.pub In the context of PCCH research, 2D NMR would be invaluable for resolving overlapping signals and establishing through-bond and through-space correlations between protons and carbons, thereby confirming the precise stereochemistry of the isomers. Although direct applications of 2D NMR on this compound are not extensively detailed in the provided results, the complexity of its isomers makes techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) essential for definitive structural elucidation. muni.czwikipedia.org

Mass Spectrometry (MS) Techniques for Metabolite Identification and Isomer Differentiation.ebi.ac.uketamu.edunist.govlcms.cznih.govnih.gov

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio of ions, enabling the identification and quantification of compounds. etamu.edunist.gov In PCCH research, MS is crucial for identifying metabolites and differentiating between its various isomers, which often have identical molecular weights. ebi.ac.uknih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis.ebi.ac.uknih.govetamu.edunist.govimist.ma

Gas chromatography-mass spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edunist.govimist.ma This combination is particularly effective for analyzing complex mixtures containing different PCCH isomers and their degradation products. ebi.ac.uknih.gov For example, GC-MS analysis was used to identify γ-2,3,4,5,6-pentachlorocyclohexene (γ-PCCH) as an intermediate in the degradation of γ-hexachlorocyclohexane (γ-HCH) by a Xanthomonas species. ebi.ac.uk It has also been used to reveal the formation of at least five different isomers of pentachlorocyclohexene from the partial additive chlorination of chlorobenzene (B131634). nih.gov Furthermore, stereochemical analysis of the reaction products from the conversion of γ-HCH by the enzyme LinA was investigated using GC-MS, among other techniques. ebi.ac.ukresearchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Analysis.ebi.ac.ukresearchgate.netmuni.czgrafiati.comnih.govscispace.comaps.org

Circular dichroism (CD) spectroscopy is a vital technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. scispace.comaps.org This technique was employed in the stereochemical analysis of the conversion of γ-HCH to PCCH by the enzyme LinA. ebi.ac.ukresearchgate.netmuni.cz By comparing the experimental CD spectrum of the biosynthetically produced PCCH with theoretical spectra, researchers were able to determine the absolute configuration of the enantiomer formed. muni.cz The experimental spectrum corresponded well with the theoretical spectrum for the 1,3(R),4(S),5(S),6(R)-PCCH enantiomer. muni.cz

Hyphenated Techniques for Comprehensive Characterization.chemijournal.comijarnd.comresearchgate.netrjptonline.orgnih.gov

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the comprehensive analysis of complex samples. chemijournal.comijarnd.comrjptonline.orgnih.gov The combination of techniques like liquid chromatography with mass spectrometry (LC-MS) or even triple-hyphenated systems like LC-NMR-MS can provide unparalleled detail in the identification and characterization of PCCH isomers and their metabolites. researchgate.netnih.gov While specific applications of advanced hyphenated techniques beyond GC-MS on this compound are not extensively detailed in the provided search results, their utility in natural product and environmental analysis suggests they are highly applicable to PCCH research. nih.gov

Table of Research Findings:

| Analytical Technique | Application in this compound Research | Key Findings |

| NMR Spectroscopy | Structural elucidation and stereochemical analysis of isomers. ebi.ac.ukresearchgate.netmuni.cznih.gov | Determined the e-aeee configuration of β-PCCH and the e-eeaa and e-eeee configurations of γ- and δ-PCCH, respectively. nih.gov |

| PMR Spectroscopy | Confirmation of the configuration of newly isolated PCCH isomers. tandfonline.comtandfonline.com | Confirmed the (34/56), (346/5), and (356/4) configurations of PCCH-1 isomers. tandfonline.comtandfonline.com |

| GC-MS | Analysis of complex mixtures and identification of degradation intermediates. ebi.ac.uknih.gov | Identified γ-PCCH as a metabolite in γ-HCH degradation and revealed the formation of multiple PCCH isomers from chlorobenzene. ebi.ac.uknih.gov |

| CD Spectroscopy | Chiral analysis and determination of absolute configuration. ebi.ac.ukresearchgate.netmuni.cz | Determined the absolute configuration of the enzymatically produced PCCH enantiomer as 1,3(R),4(S),5(S),6(R)-PCCH. muni.cz |

High-Performance Liquid Chromatography (HPLC) Coupled Systems for Metabolite Characterization

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of components in a mixture. openaccessjournals.comresearchgate.net In the context of this compound research, HPLC systems, particularly when coupled with mass spectrometry (HPLC-MS), are invaluable for characterizing metabolites.

The transformation of parent compounds like γ-HCH can lead to a variety of metabolic intermediates. For instance, studies on the metabolism of γ-hexachlorocyclohexane by Arthrobacter citreus have utilized HPLC to identify metabolites, including γ-1,3,4,5,6-pentachlorocyclohexene. researchgate.net The separation power of HPLC allows for the isolation of individual metabolites from complex biological matrices, a critical step before identification. researchgate.netnih.gov

When coupled with tandem mass spectrometry (MS/MS), HPLC provides a powerful tool for structural elucidation. nih.gov The chromatographic separation achieved by HPLC ensures that individual compounds are introduced into the mass spectrometer, which then provides data on the mass-to-charge ratio of the parent ion and its fragments. This information is crucial for confirming the identity of known metabolites and for proposing structures for novel ones. The increased polarity of many metabolites compared to the parent drug often results in decreased retention times in reversed-phase HPLC systems. nih.gov

Isotopic Analysis Techniques for Transformation Studies

Isotopic analysis has emerged as a powerful tool to trace the transformation pathways of organic pollutants. By analyzing the stable isotope ratios of elements like carbon (¹³C/¹²C) and chlorine (³⁷Cl/³⁵Cl), researchers can gain insights into the mechanisms of degradation.

Compound-Specific Stable Isotope Analysis (CSIA) is a robust method for investigating the in-situ transformation of contaminants like HCH isomers. nih.gov This technique measures the isotopic composition of a specific compound within a sample, providing evidence of degradation processes. During biotransformation, enzymatic reactions often exhibit kinetic isotope effects, where molecules with lighter isotopes react at a faster rate. This leads to an enrichment of the heavier isotope in the remaining unreacted substrate. researchgate.net

In studies of α-HCH transformation in wheat, CSIA has been instrumental. researchgate.netnih.gov An increase in the δ¹³C and δ³⁷Cl values of α-HCH in plant tissues compared to the nutrient solution indicated a C-Cl bond cleavage, a key step in its transformation. researchgate.netnih.gov This isotopic fractionation provided strong evidence for the biotransformation of α-HCH, with this compound being identified as a major metabolite. researchgate.netnih.govufz.de Conversely, the absence of isotopic changes in β-HCH suggested it did not undergo transformation under the same conditions. nih.govufz.de

The application of multi-element CSIA, analyzing isotopes of carbon, chlorine, and hydrogen, can further elucidate reaction mechanisms. researchgate.net The relationship between the isotopic fractionation of different elements can provide detailed information about the transition state of the reaction.

Table 1: Isotopic Fractionation in α-HCH Transformation

For chiral compounds like α-HCH, which exists as two non-superimposable mirror images (enantiomers), Enantiomer Fraction (EF) analysis provides an additional layer of information on biological transformation processes. ufz.deosti.gov EF is defined as the concentration of one enantiomer divided by the sum of the concentrations of both enantiomers. A deviation from the racemic value of 0.5 indicates enantioselective processes, where one enantiomer is preferentially transformed over the other.

In the study of α-HCH transformation in wheat, EF analysis complemented CSIA findings. nih.govufz.de While the EF of α-HCH remained unchanged in the nutrient solution and on the root surface, a decrease was observed within the wheat compartments. nih.gov This demonstrated the preferential biological transformation of the (-)-α-HCH enantiomer inside the plant. nih.govufz.de This enantioselectivity is a strong indicator of enzymatic activity, as abiotic processes are typically not enantioselective.

The combination of CSIA and EF analysis offers a powerful approach to unequivocally demonstrate the in-situ biotransformation of chiral contaminants. nih.gov

Table 2: Enantiomer Fraction (EF) of α-HCH in Different Compartments

Infrared (IR) Spectroscopy for Structural Confirmation

Infrared (IR) spectroscopy is a well-established technique for the identification of functional groups and the structural elucidation of molecules. nih.govwiley.com The vibrational spectrum of a molecule is a unique physical property, acting as a molecular "fingerprint". wiley.com By analyzing the absorption of infrared radiation at specific frequencies, chemists can identify the presence of particular bonds and functional groups within a molecule. specac.compressbooks.pub

In the context of this compound research, IR spectroscopy can be used to confirm the structure of the compound and its metabolites. The presence of a carbon-carbon double bond (C=C) in the cyclohexene (B86901) ring will give rise to a characteristic absorption band in the IR spectrum, typically in the region of 1680-1640 cm⁻¹. vscht.cz The C-H stretching vibrations of the alkene and alkane moieties will also have distinct absorption frequencies. vscht.cz

While IR spectroscopy is a powerful tool for identifying functional groups, its utility for the complete structural elucidation of complex molecules from the spectrum alone can be limited. nih.gov However, when used in conjunction with other techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, it provides valuable confirmatory data. The "fingerprint region" of the IR spectrum, below 1500 cm⁻¹, is particularly complex and unique to each molecule, making it useful for matching the spectrum of an unknown compound to a reference spectrum for positive identification. specac.com

Table 3: Characteristic IR Absorption Frequencies

Computational Chemistry and Theoretical Studies of 1,3,4,5,6 Pentachlorocyclohexene

Molecular Modeling of Reaction Mechanisms

Molecular modeling plays a crucial role in understanding the intricate details of chemical reactions involving 1,3,4,5,6-pentachlorocyclohexene. By simulating the interactions between molecules at an atomic level, researchers can elucidate reaction pathways and predict the stereochemistry of products.

Elucidation of Enzyme-Substrate Interactions (e.g., LinA binding mode)

The enzyme γ-hexachlorocyclohexane dehydrochlorinase (LinA) is a key player in the biodegradation of the insecticide γ-hexachlorocyclohexane (γ-HCH). muni.cznih.gov LinA catalyzes the initial dehydrochlorination of γ-HCH to form γ-pentachlorocyclohexene (γ-PCCH). researchgate.net Molecular modeling has been instrumental in understanding how LinA interacts with its substrates. muni.cznih.gov

Studies have shown that LinA possesses a specific binding site that accommodates the γ-HCH molecule. researchgate.net The enzyme enantiotopologically differentiates between the two 1,2-biaxial HCl pairs present on the γ-HCH molecule, leading to the formation of a single PCCH enantiomer: 1,3(R),4(S),5(S),6(R)-PCCH. muni.cznih.govebi.ac.uk Furthermore, LinA can differentiate between the enantiomers of racemic γ-PCCH, converting them at different rates. muni.cznih.govresearchgate.net The biotransformation of the biosynthetic γ-PCCH yields 1,2,4-trichlorobenzene (B33124) (1,2,4-TCB) as the sole product, whereas the degradation of racemic γ-PCCH produces both 1,2,4-TCB and 1,2,3-trichlorobenzene (B84244) (1,2,3-TCB). muni.cznih.govresearchgate.net

The proposed mechanism for the enzymatic conversion of γ-HCH to 1,2,4-TCB by LinA involves two sequential 1,2-anti dehydrochlorination steps, followed by a 1,4-anti dehydrochlorination. muni.cznih.govresearchgate.net This detailed mechanistic understanding has been significantly aided by molecular modeling, which helps to visualize the substrate within the enzyme's active site and rationalize the observed stereospecificity. researchgate.net

Computational Approaches to Dehydrochlorination Pathways

Computational methods have been employed to investigate the dehydrochlorination pathways of various isomers of pentachlorocyclohexene. These studies often involve calculating the potential energy surfaces for different reaction coordinates to identify the most favorable pathways.

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful means to investigate the electronic structure and reactivity of molecules like this compound. These methods, rooted in the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. scispace.comnih.govwikipedia.org DFT is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. mdpi.com This allows for the calculation of various electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding a molecule's reactivity. chimicatechnoacta.ru

In the context of organic reactivity, conceptual DFT provides a framework for defining and calculating reactivity indices like electronic chemical potential, electrophilicity, and nucleophilicity. mdpi.com These indices can be used to predict how a molecule will behave in a chemical reaction. For instance, the HOMO-LUMO gap can provide insights into the chemical stability and reactivity of a molecule. chimicatechnoacta.ru DFT calculations have been successfully applied to study the electronic structure and reactivity of a wide range of organic compounds, including heterocyclic molecules and potential drug candidates. chimicatechnoacta.ruals-journal.com

Conformational Energy Landscape Analysis and Molecular Hardness Studies

The biological activity and chemical reactivity of a flexible molecule like this compound are intimately linked to its conformational preferences. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them, collectively known as the conformational energy landscape. nih.govnih.gov

Computational methods, often in conjunction with experimental techniques, are used to explore this landscape. rsc.org For complex molecules, this can be a challenging task due to the large number of possible conformations. nih.govrsc.org Various computational strategies have been developed to efficiently sample the conformational space and identify low-energy structures. mdpi.com The resulting energy landscape provides a detailed picture of the molecule's flexibility and can help to explain its observed properties. nih.govuba.ar

Molecular hardness, a concept derived from DFT, is another important parameter that characterizes the reactivity of a molecule. It is related to the HOMO-LUMO gap and represents the resistance of a molecule to changes in its electron distribution. Studies on a series of polychlorocyclohexanes have utilized computational methods to investigate their geometries, dipole moments, and relative energies, providing valuable data on their conformational preferences. rsc.org

Advanced Computational Simulations

Beyond static calculations, advanced computational simulations, such as molecular dynamics (MD), allow for the study of the dynamic behavior of molecules over time. These simulations can provide a more realistic picture of molecular processes, including conformational changes and interactions with other molecules.

Reactive Molecular Dynamics (ReaxFF-MD) for Decomposition Mechanisms

Reactive molecular dynamics (MD) simulations using the ReaxFF force field represent a powerful tool for elucidating the complex chemical reactions that occur during the decomposition of molecules, particularly under high-temperature or high-pressure conditions. nih.gov ReaxFF is a reactive force field that can model the formation and breaking of chemical bonds, enabling the simulation of chemical reactions in large, complex systems. nih.govmdpi.com This methodology has been widely applied to study the thermal decomposition of energetic materials and hydrocarbon fuels. nih.govjkosco.org

While specific ReaxFF-MD studies focusing solely on the decomposition of this compound are not extensively detailed in available literature, the methodology's application to other complex molecules, including chlorinated and cyclic hydrocarbons, establishes a clear framework for how such an investigation would proceed. nih.govrsc.org Simulations would track the atomic-level details of PCCH decomposition, identifying initial bond-breaking events, subsequent reaction pathways, and the formation of intermediate and final products. jkosco.orgresearchgate.net For instance, studies on other materials like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) have successfully used ReaxFF-MD to characterize the kinetics, chemistry, and formation of carbon-rich clusters during thermal decomposition. nih.gov

A hypothetical ReaxFF-MD study on this compound would likely focus on the following:

Initial Decomposition Steps: Identifying the weakest bonds and the primary dissociation pathways, such as C-Cl or C-H bond cleavage and dehydrochlorination reactions.

Reaction Pathways: Mapping the sequence of reactions, including ring-opening, fragmentation, and polymerization into larger molecules or carbon clusters. researchgate.net

Product Formation: Predicting the distribution of major and minor decomposition products over time.

The table below outlines the typical parameters and expected outcomes from a ReaxFF-MD simulation for decomposition analysis, based on established methodologies. mdpi.comjkosco.org

| Simulation Parameter | Description | Relevance to PCCH Decomposition |

| Force Field | ReaxFF (e.g., CHO/Cl parameter set) | Enables the modeling of bond breaking/formation involving carbon, hydrogen, and chlorine atoms. |

| Temperature Range | Varied temperatures (e.g., 1500-3000 K) | Simulates thermal decomposition under different energy conditions to determine temperature dependence. nih.gov |

| System Density | Controlled density of PCCH molecules | Investigates how intermolecular interactions influence decomposition pathways and rates. nih.gov |

| Simulation Time | Picoseconds to nanoseconds | Allows for the observation of initial reaction events and subsequent chemical evolution. researchgate.net |

| Analysis | Bond order analysis, species tracking | Identifies reaction intermediates, final products, and quantifies reaction rates. mdpi.com |

Prediction of Spectroscopic Properties (e.g., theoretical CD spectra)

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of chiral molecules like the enantiomers of pentachlorocyclohexene. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is highly sensitive to a molecule's three-dimensional structure. nih.govlibretexts.org Theoretical calculations, often using Density Functional Theory (DFT), can predict CD spectra, which are then compared with experimental data to determine the absolute configuration of a specific enantiomer. muni.czmdpi.com

A key application of this approach was in the study of the biotransformation of γ-hexachlorocyclohexane (γ-HCH) by the dehydrochlorinase enzyme LinA. muni.czebi.ac.uk This enzymatic reaction produces a single enantiomer of PCCH. ebi.ac.uk To determine its absolute configuration, the experimental CD spectrum of the biosynthesized PCCH was compared with theoretically calculated spectra for both possible enantiomers. muni.cz

The research findings demonstrated an excellent correspondence between the experimental CD spectrum and the theoretical spectrum calculated for the 1,3(R),4(S),5(S),6(R)-PCCH enantiomer. muni.cz A minor discrepancy of about 20 nm in the excitation energy between the experimental and theoretical spectra was noted, a phenomenon described as a common artifact of DFT calculations. muni.cz This powerful combination of experimental and theoretical spectroscopy provided definitive proof of the stereochemistry of the enzymatic reaction. muni.cz

The table below summarizes the comparison between the experimental and theoretical CD spectra for the determination of the PCCH enantiomer's absolute configuration. muni.cz

| Spectral Feature | Experimental CD Spectrum (Biosynthetic PCCH) | Theoretical CD Spectrum (1,3(R),4(S),5(S),6(R)-PCCH) | Theoretical CD Spectrum (1,3(S),4(R),5(R),6(S)-PCCH) |

| Overall Shape | Good correspondence | Matches experimental shape | Does not match experimental shape |

| Key Bands | Negative and positive bands characteristic of the conformation | Accurately predicts the sign and relative intensity of bands | Opposite sign to experimental bands |

| Excitation Energy | Experimentally observed values | Calculated values show a consistent shift (~20 nm) | Calculated values show a consistent shift |

| Conclusion | The biosynthesized product is the 1,3(R),4(S),5(S),6(R)-PCCH enantiomer. | Confirmed as the correct absolute configuration. | Ruled out as the biosynthetic product. |

Molecular Docking Studies for Enzyme Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govoatext.com It is widely employed in drug design and for understanding how a substrate or inhibitor interacts with the active site of an enzyme. nih.govmdpi.com The method involves placing a ligand (e.g., PCCH) into the binding site of a protein (e.g., an enzyme) and using a scoring function to estimate the strength of the interaction, often reported as a docking score. oatext.com

In the context of this compound, molecular docking is highly relevant for studying its interaction with enzymes like LinA, which is involved in the degradation of lindane (γ-HCH). muni.czebi.ac.uk The enzyme LinA catalyzes the dehydrochlorination of γ-HCH to form PCCH, which is then further transformed into trichlorobenzenes. ebi.ac.uk The enzyme exhibits high stereoselectivity, differentiating between the enantiomers of PCCH and converting them at different rates. muni.czebi.ac.uk

While a specific, dedicated molecular docking study on the PCCH-LinA complex may not be detailed in the literature, the principles of such a study can be inferred from the known enzymatic mechanism. muni.czebi.ac.uk A docking simulation would model the binding of both the 1,3(R),4(S),5(S),6(R)-PCCH and 1,3(S),4(R),5(R),6(S)-PCCH enantiomers into the active site of LinA. The results would aim to explain the experimentally observed enantiomeric differentiation by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the enzyme's active site. nih.govnih.gov

The table below outlines the typical inputs and expected outputs of a molecular docking study designed to investigate the interaction between PCCH enantiomers and an enzyme like LinA.

| Component | Description | Purpose in PCCH-Enzyme Docking |

| Receptor Structure | 3D crystal structure of the enzyme (e.g., LinA). | Provides the coordinates of the enzyme's active site. |

| Ligand Structures | 3D structures of the 1,3(R),4(S),5(S),6(R)-PCCH and 1,3(S),4(R),5(R),6(S)-PCCH enantiomers. | The molecules to be docked into the enzyme's active site. |

| Docking Algorithm | A program (e.g., FlexX, AutoDock) that samples ligand conformations and orientations within the active site. oatext.com | To find the most energetically favorable binding poses. |

| Scoring Function | A function that estimates the binding affinity (e.g., in kJ/mol or kcal/mol) for each pose. oatext.com | To rank different binding poses and compare the binding of different ligands (e.g., the two enantiomers). |

| Predicted Output | Binding energy/score, preferred binding pose, and a map of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.gov | To explain the molecular basis for the enzyme's activity and stereoselectivity toward PCCH. |

Reaction Kinetics and Mechanistic Studies of 1,3,4,5,6 Pentachlorocyclohexene

Kinetic Parameters of Enzymatic Degradation by Dehalogenases

The enzymatic degradation of PCCH is primarily carried out by dehalogenases, particularly the LinA and LinB enzymes found in HCH-metabolizing bacteria like Sphingobium indicum. acs.org LinA, a dehydrochlorinase, and LinB, a haloalkane dehalogenase, play crucial roles in the downstream metabolism of PCCH isomers formed from α-, γ-, and δ-HCH. nih.govfrontiersin.org

Table 1: Kinetic Parameters for the Enantioselective Degradation of δ-Pentachlorocyclohexene (δ-PCCH) by LinA Enzymes

| Enzyme | Substrate (Enantiomer) | kcat/Km (L·mol⁻¹·s⁻¹) | Reference |

|---|---|---|---|

| LinA1 | δ-PCCH1 | 1.7 x 10³ | asm.org |

| δ-PCCH2 | 0.2 x 10³ | ||

| LinA2 | δ-PCCH1 | 2.9 x 10⁴ | |

| δ-PCCH2 | 7.0 x 10⁴ |

The haloalkane dehalogenase LinB is also a key enzyme, responsible for the hydrolytic dechlorination of PCCH isomers. It has been demonstrated that both β-PCCH and γ-PCCH, formed from α-HCH and γ-HCH respectively, serve as direct substrates for LinB, which hydroxylates them to tetrachlorocyclohexenols and trichlorocyclohexenediols. acs.orgnih.gov

Rates of Abiotic Hydrolysis and Factors Affecting Reaction Rates

Abiotic degradation, particularly hydrolysis, represents an alternative pathway for PCCH transformation. The rate of abiotic hydrolysis is significantly influenced by environmental conditions, most notably pH. The abiotic transformation of HCH isomers to PCCH proceeds via trans-dehydrochlorination, and the subsequent degradation of PCCH to trichlorobenzenes (TCBs) is also pH-dependent. epa.gov

Studies on the abiotic transformation of γ-HCH have shown that its hydrolysis rate constant is highly pH-dependent, remaining low and constant at pH values from 2.26 to 6.73, but increasing by an order of magnitude per pH unit from pH 6.73 to 12.02. acs.org The degradation of PCCH itself follows this pH dependency. Research into the dehydrochlorination of β-PCCH in an alkaline acetone/water mixture determined the reaction to be second order. nih.gov

Table 2: Rate Constants for Abiotic Dehydrochlorination of HCH Isomers and β-PCCH

| Compound | Reaction Conditions | Rate Constant (k) | Reference |

|---|---|---|---|

| α-Hexachlorocyclohexane | Alkaline acetone/water, 3.6°C | 0.0495 L·mol⁻¹·s⁻¹ | nih.gov |

| β-Pentachlorocyclohexene | Alkaline acetone/water, 3.6°C | 0.905 L·mol⁻¹·s⁻¹ | |

| γ-Hexachlorocyclohexane | Homogeneous aqueous system, pH 2.26–6.73 | ~0.0005 d⁻¹ | acs.org |

| γ-Hexachlorocyclohexane | Homogeneous aqueous system, pH 6.73–12.02 | Increases 10-fold per pH unit |

The presence of minerals can also affect transformation rates. For instance, the degradation of γ-HCH is significantly faster in the presence of FeS solids compared to homogeneous aqueous systems. acs.org While this study focused on the parent HCH, such mineral-catalyzed reactions could also influence the fate of the resulting PCCH intermediate.

Elucidation of Stereospecific and Regioselective Reactions

The enzymatic transformations of PCCH are characterized by high degrees of stereospecificity and regioselectivity. A stereospecific reaction is one where stereoisomeric starting materials yield products that are also stereoisomers, while a regioselective reaction favors bond formation or breakage in one direction over all other possibilities. masterorganicchemistry.comyoutube.com

The dehydrochlorination of HCH isomers by LinA enzymes is a highly stereoselective process. LinA requires a trans-diaxial pair of hydrogen and chlorine atoms for the reaction to occur. researchgate.net The degradation of the achiral δ-HCH by LinA1 and LinA2 demonstrates enantioselectivity in the dissipation of the chiral δ-PCCH intermediates. asm.org LinA1 preferentially degrades the δ-PCCH1 enantiomer, whereas LinA2 favors the δ-PCCH2 enantiomer. asm.org Similarly, in the degradation of chiral α-HCH, LinA1 and LinA2 show opposite enantioselectivities, with LinA1 preferentially forming (3S,4S,5R,6R)-1,3,4,5,6-pentachlorocyclohexene and LinA2 favoring the (3R,4R,5S,6S)-1,3,4,5,6-pentachlorocyclohexene enantiomer. researchgate.net

The subsequent degradation of PCCH is also regioselective. Both LinA1 and LinA2, despite their opposite enantiopreferences for δ-PCCH, catalyze its dehydrochlorination to form 1,2,4-trichlorobenzene (B33124) (1,2,4-TCB) as the major product and 1,2,3-trichlorobenzene (B84244) (1,2,3-TCB) as a minor product. asm.org The third possible isomer, 1,3,5-TCB, is not observed, highlighting the regioselectivity of the enzymatic elimination reaction. asm.org This reaction is postulated to proceed through a syn-1,4-elimination mechanism. asm.org

Isotopic Kinetic Studies for Mechanism Elucidation

Isotopic kinetic studies, including compound-specific isotope analysis (CSIA), are powerful tools for elucidating the mechanisms of PCCH formation and degradation. wikipedia.orghw.ac.uk By measuring the kinetic isotope effect (KIE)—the change in reaction rate when an atom in a reactant is replaced by one of its heavier isotopes—researchers can gain insights into bond-cleavage events in the rate-determining step of a reaction. youtube.com

CSIA has been used to track the biotransformation of α-HCH in plants, where an enrichment of heavy carbon (¹³C) and chlorine (³⁷Cl) isotopes was observed in the remaining α-HCH. ufz.deresearchgate.net This isotopic fractionation provided clear evidence of a C-Cl bond cleavage reaction occurring in the plant tissues and led to the identification of PCCH as the major metabolite. ufz.deresearchgate.net

Studies on the enzymatic transformation of γ-HCH by LinA variants have used KIEs to probe the reaction mechanism. sci-hub.se The dehydrochlorination of γ-HCH to γ-PCCH and its subsequent conversion to tetrachlorocyclohexadiene (TCDN) involves multiple steps, and the observed isotope effects can help distinguish between different potential conformers and reaction pathways. sci-hub.se For example, the kinetic preference for the dehydrochlorination of one γ-PCCH enantiomer (γ-PCCH2) to 1,2,4-TCB implies the predominant formation of a specific TCDN intermediate. ethz.ch The use of isotopically labeled compounds and the analysis of isotope fractionation patterns in both reactants and products are crucial for deciphering the complex, multi-step degradation pathways of which PCCH is a central part. ethz.chnih.gov

Broader Research Implications and Future Directions for 1,3,4,5,6 Pentachlorocyclohexene Studies

Contribution to Understanding Persistent Organic Pollutant Biotransformation

The study of 1,3,4,5,6-pentachlorocyclohexene (PCCH) is pivotal to understanding the biotransformation of persistent organic pollutants (POPs), particularly the insecticide lindane (gamma-hexachlorocyclohexane or γ-HCH) and its isomers. acs.org PCCH is a primary metabolite in the degradation pathway of HCH isomers in various organisms, including bacteria, fungi, insects, and even plants. lindane.orgresearchgate.netconicet.gov.arpublish.csiro.auufz.de

In aerobic degradation pathways, γ-HCH is converted to γ-PCCH, which is a common metabolite. nih.gov For instance, human liver microsomes have been shown to metabolize lindane into several products, including γ-1,3,4,5,6-pentachlorocyclohex-1-ene. lindane.org Similarly, in wheat, PCCH has been identified as a major metabolite of α-HCH transformation. researchgate.netufz.deufz.de The initial steps in the biotransformation of γ-HCH by the soil bacterium Sphingomonas paucimobilis UT26 are catalyzed by the enzyme γ-hexachlorocyclohexane dehydrochlorinase (LinA), which converts γ-HCH to 1,2,4-trichlorobenzene (B33124) (1,2,4-TCB) via the intermediate γ-PCCH. ebi.ac.ukresearchgate.net

The biotransformation of HCH isomers often involves a series of dehydrochlorination and hydroxylation reactions. The enzyme LinA, a dehydrochlorinase, is responsible for the initial dehydrochlorination of HCH to PCCH. ebi.ac.uknih.gov Subsequently, another enzyme, LinB, a haloalkane dehalogenase, can hydroxylate PCCH isomers. acs.org For example, both β-PCCH and γ-PCCH, formed from α-HCH and γ-HCH respectively, are substrates for LinB, which converts them into tetrachlorocyclohexenols and trichlorocyclohexenediols. acs.org This enzymatic conversion highlights a crucial step in the detoxification and breakdown of these persistent pollutants.

The study of PCCH metabolism provides a model for understanding how organisms have evolved mechanisms to cope with xenobiotic compounds. The enzymes involved, such as LinA and LinB, are of significant interest for their catalytic mechanisms and potential applications in bioremediation.

Potential for Bioremediation Strategy Development for HCH Contamination

The widespread use of technical HCH and lindane has led to significant environmental contamination, posing long-term risks to health and ecosystems. acs.org Understanding the microbial degradation of HCH, where PCCH is a key intermediate, is essential for developing effective bioremediation strategies. acs.orgacademicjournals.org

Microorganisms capable of degrading HCH isomers, such as Sphingomonas species, offer a promising avenue for in situ detoxification of contaminated sites. academicjournals.orgasm.org These bacteria utilize HCH as a carbon and energy source, breaking it down into less harmful compounds. ebi.ac.uknih.gov The degradation pathway often involves the conversion of HCH to PCCH by the LinA enzyme, followed by further degradation by other enzymes like LinB. acs.orgresearchgate.netnih.gov

For instance, Sphingomonas paucimobilis UT26 can aerobically degrade γ-HCH, with γ-PCCH being a key intermediate. nih.govasm.org Similarly, Streptomyces species have demonstrated the ability to degrade lindane, producing intermediates like γ-PCCH. conicet.gov.ar The identification and characterization of these metabolic pathways and the enzymes involved are crucial for optimizing bioremediation processes. conicet.gov.arnih.gov This knowledge can be applied to enhance the efficiency of microbial degradation, potentially through bioaugmentation or biostimulation techniques in contaminated soils and water.

The table below summarizes key microbial enzymes involved in the initial degradation steps of HCH, highlighting the central role of PCCH.

| Enzyme | Organism | Substrate(s) | Product(s) |

| LinA (γ-Hexachlorocyclohexane dehydrochlorinase) | Sphingomonas paucimobilis UT26 | γ-HCH | γ-Pentachlorocyclohexene (γ-PCCH) |

| LinB (Haloalkane dehalogenase) | Sphingobium indicum B90A | β-PCCH, γ-PCCH | 3,4,5,6-tetrachloro-2-cyclohexene-1-ols, 2,5,6-trichloro-2-cyclohexene-1,4-diols |

Advanced Synthetic Methodologies for Organochlorine Chemistry

The synthesis of specific isomers of this compound is crucial for detailed toxicological and metabolic studies. The stereochemistry of the chlorine atoms on the cyclohexene (B86901) ring significantly influences the compound's physical, chemical, and biological properties. ontosight.aiontosight.ai Controlled chlorination of cyclohexene or its derivatives is a typical method to achieve the desired stereoisomers. ontosight.aiontosight.ai

Research into the synthesis of PCCH isomers contributes to the broader field of organochlorine chemistry. The challenges associated with controlling the stereoselectivity of chlorination reactions drive the development of new synthetic methods. These advancements can be applied to the synthesis of other complex chlorinated molecules with potential applications in pharmaceuticals and agrochemicals. ontosight.aiontosight.ai

Furthermore, the study of PCCH isomerization, such as the observed interconversion of isomers in dimethyl sulfoxide (B87167), provides insights into the stability and reactivity of these compounds. tandfonline.com This knowledge is valuable for designing stable organochlorine compounds for various applications and for understanding their fate in the environment.

Integration of Multi-Omics and Systems Biology Approaches in Biodegradation Research

To gain a comprehensive understanding of the complex biological processes involved in the biodegradation of compounds like this compound, a systems biology approach is essential. mdpi.combrjac.com.brbioscipublisher.comnih.gov This involves the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. brjac.com.brnih.gov

By combining these different layers of biological information, researchers can create a more holistic picture of how microorganisms respond to and metabolize organochlorine pollutants. nih.govnih.gov For example, genomics can identify the genes encoding for degradation enzymes like LinA and LinB. Transcriptomics can reveal how the expression of these genes is regulated in the presence of HCH or PCCH. Proteomics can quantify the levels of the corresponding enzymes, and metabolomics can track the formation and disappearance of intermediates like PCCH and its downstream products. mdpi.combrjac.com.br

This integrated approach allows for the construction of detailed metabolic network models, which can predict the flow of metabolites through the degradation pathway and identify potential bottlenecks. brjac.com.brnih.gov Such models are invaluable for understanding the intricate interactions within the microbial cell and for designing more effective bioremediation strategies. The use of multi-omics is becoming increasingly vital to move beyond studying individual components to understanding the entire biological system at play. bioscipublisher.com

Future Directions in Computational Design of Enzymes and Catalysts for Dehalogenation

The enzymes involved in the degradation of HCH and PCCH, particularly the dehalogenases, are prime targets for protein engineering and computational design. nih.govmuni.cz The goal is to create more efficient and robust biocatalysts for the detoxification of organochlorine pollutants.

Computational enzyme design follows an "inside-out" approach, starting with a theoretical model of the desired chemical reaction's transition state (a "theozyme"). usp.br This model is then used to search for or design a protein scaffold that can stabilize this transition state, thereby catalyzing the reaction. usp.br This methodology has been successfully used to engineer novel enzyme activities. usp.brbakerlab.org

In the context of dehalogenation, computational methods can be used to:

Improve the catalytic efficiency of existing enzymes like LinA and LinB.

Enhance the stability of these enzymes to withstand harsh environmental conditions found at contaminated sites.

Alter the substrate specificity to target a broader range of organochlorine pollutants.

Design entirely new enzymes (de novo design) that can catalyze the breakdown of recalcitrant compounds for which no natural enzymes exist. muni.czbiorxiv.org

Recent advances in artificial intelligence and machine learning are further accelerating the field of computational enzyme design, making it possible to generate highly active and specific catalysts. biorxiv.org These in silico approaches, combined with experimental validation, hold immense promise for developing next-generation biocatalysts for environmental remediation. nih.gov

Q & A

Q. How is 1,3,4,5,6-pentachlorocyclohexene (PCCH) formed during the degradation of hexachlorocyclohexane (HCH) isomers?

PCCH is the primary metabolite in the dehydrochlorination of α-, γ-, and σ-HCH isomers. For example, α-HCH undergoes enantioselective elimination using chiral bases like (-)-brucine or phenylethylamine in pyridine/xylene at 60°C, yielding PCCH . β-HCH, however, shows no degradation under these conditions . Recent computational studies suggest β-HCH degradation to PCCH via alkaline conditions, highlighting the role of reaction parameters (e.g., base type, temperature) in pathway variability .

Q. What analytical methods are recommended for distinguishing PCCH isomers and enantiomers?

High-resolution gas chromatography (HRGC) with permethylated cyclodextrin chiral stationary phases (e.g., DB1701) enables separation of all eight PCCH enantiomers. Electron capture detection (ECD) enhances sensitivity for chlorinated compounds . For structural confirmation, combine HRGC with mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to resolve stereochemical ambiguities .

Q. Where is PCCH commonly detected in environmental samples?

PCCH is prevalent in HCH-contaminated sites, such as pesticide manufacturing landfills. For instance, δ-PCCH and θ-PCCH were identified in DNAPL (dense non-aqueous phase liquid) samples from a landfill, with concentrations up to 1,548 µg/L . Monitoring requires isomer-specific analysis due to varying environmental persistence and toxicity profiles .

Q. What are the acute toxicity implications of PCCH in contaminated ecosystems?

Acute toxicity studies on δ-PCCH in landfill soils show bioaccumulation potential in aquatic organisms. Toxicity correlates with isomer-specific chlorination patterns; for example, δ-PCCH exhibits higher bioactivity than θ-PCCH in zebrafish models . Standardized bioassays (e.g., Daphnia magna immobilization tests) are recommended for risk assessment .

Q. How can researchers validate the purity of synthesized PCCH standards?

Use enantiopure chiral reagents (e.g., R-(+)-phenylethylamine) during synthesis to minimize racemization. Purity is confirmed via enantiomeric excess (ee) calculations using HRGC retention times and optical rotation measurements. Cross-validate with NIST reference data for structural consistency .

Advanced Research Questions

Q. Why do LinA1 and LinA2 enzymes exhibit opposite enantioselectivity toward δ-PCCH?

LinA1 and LinA2 from Sphingobium indicum B90A catalyze anti-1,2-elimination in δ-HCH, producing the same δ-PCCH enantiomer. However, racemic δ-PCCH is transformed with inverted selectivity due to divergent active-site geometries. Molecular docking simulations reveal LinA1 preferentially binds the (R)-enantiomer, while LinA2 favors (S)-δ-PCCH .

Q. What computational approaches elucidate PCCH formation mechanisms from β-HCH?

Density functional theory (DFT) studies (e.g., B3LYP/6-311+G(d,p)) model β-HCH dehydrochlorination pathways. Gibbs free energy barriers indicate preferential anti-1,2-elimination via a six-membered transition state, yielding rel-(3R,4S,5R,6S)-PCCH. Solvent effects (IEFPCM) and isotopic labeling further validate intermediates .

Q. How can researchers reconcile contradictions in reported degradation pathways of β-HCH to PCCH?

Discrepancies arise from reaction conditions: β-HCH resists degradation in pyridine/xylene but degrades under alkaline conditions (e.g., NaOH/ethanol). Methodological harmonization, such as controlled pH and temperature, alongside isotopic tracer studies, resolves pathway ambiguities .

Q. What drives isomer-specific toxicity differences among PCCH derivatives?

Chlorine substitution patterns influence electrophilic reactivity and membrane permeability. δ-PCCH’s axial chlorines enhance lipid solubility, increasing bioaccumulation in adipose tissue. Comparative metabolomics (LC-MS/MS) and molecular dynamics simulations quantify isomer-cell membrane interactions .

Q. How do syn- vs. anti-elimination mechanisms affect PCCH stereochemistry?

Anti-1,2-elimination (e.g., LinA1/2) retains stereochemical integrity, while syn-1,4-elimination introduces conformational strain, leading to racemization. Stereochemical tracking via ¹³C-labeled HCH and chiral HPLC-MS clarifies pathway dominance in enzymatic vs. abiotic systems .

Methodological Recommendations

- Chiral Resolution : Use Cyclodex B columns (J&W) for HRGC enantiomer separation .

- Enzymatic Assays : Purify LinA1/2 via His-tag affinity chromatography for in vitro degradation studies .

- Computational Modeling : Apply M06-2X/def2-TZVP for accurate activation barrier calculations in solvent environments .

- Environmental Sampling : Prioritize isomer-specific HRGC-ECD for contaminated soil/water analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.